Rosmarinate

描述

属性

IUPAC Name |

3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUMFZQKYFQNTF-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in ethanol, DMSO or dimethyl formamide to approximately 25 mg/mL | |

| Details | Cayman; Cayman Chemical, Product Information, Rosmarinic Acid (June 2012). Available as of: Dec 28, 2012: https://www.caymanchem.com/pdfs/70900.pdf | |

| Record name | ROSMARINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.547 g/cu cm | |

| Details | LookChem; Look for Chemicals. Rosmarinic acid (CAS 537-15-5). Available from, as of Dec 28, 2012: https://www.lookchem.com/cas-537/537-15-5.html | |

| Record name | ROSMARINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

537-15-5 | |

| Record name | ROSMARINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

171-175 °C | |

| Details | LookChem; Look for Chemicals. Rosmarinic acid (CAS 537-15-5). Available from, as of Dec 28, 2012: https://www.lookchem.com/cas-537/537-15-5.html | |

| Record name | ROSMARINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Properties of Rosmarinate

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for this compound. The information is intended to support research and development efforts in fields such as pharmacology, phytochemistry, and drug discovery.

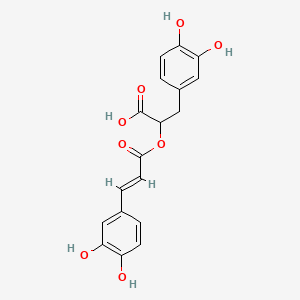

Chemical Structure of this compound

This compound is the conjugate base of rosmarinic acid, a naturally occurring polyphenolic compound.[1] At a physiological pH of 7.3, this compound is the major species.[1] Chemically, rosmarinic acid is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[2][3] The chemical formula for rosmarinic acid is C₁₈H₁₆O₈, and for this compound, it is C₁₈H₁₅O₈⁻.[1][4]

The systematic IUPAC name for this compound is 3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate.[1] The stereoisomer with (R)-configuration at the chiral center is known as (R)-rosmarinate.[5]

Key structural features include:

-

Two Phenyl Rings: Both rings are substituted with two hydroxyl groups, classifying it as a catechol.

-

An Ester Linkage: Connecting the caffeic acid and 3,4-dihydroxyphenyllactic acid moieties.

-

A Carboxylate Group: In the deprotonated form (this compound), this group is negatively charged.

-

An α,β-Unsaturated Carbonyl Group: Part of the caffeic acid moiety.

Chemical Identifiers

| Identifier | This compound (C₁₈H₁₅O₈⁻) | Rosmarinic Acid (C₁₈H₁₆O₈) |

| IUPAC Name | 3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate[1] | (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid[4] |

| SMILES | C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O[1] | C1=CC(=C(C=C1C--INVALID-LINK--OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O[4] |

| InChI | InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/p-1/b6-3+[1] | InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m1/s1[4] |

| InChIKey | DOUMFZQKYFQNTF-ZZXKWVIFSA-M[1] | DOUMFZQKYFQNTF-WUTVXBCWSA-N[4] |

| PubChem CID | 5315614[1] | 5281792[4] |

Physicochemical Properties

The physicochemical properties of this compound and its parent acid are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Computed Properties of this compound

| Property | Value | Source |

| Molecular Weight | 359.3 g/mol | PubChem[1] |

| Exact Mass | 359.07669243 Da | PubChem[1] |

| Topological Polar Surface Area | 147 Ų | PubChem[1] |

| Heavy Atom Count | 26 | PubChem[1] |

| Formal Charge | -1 | PubChem[1] |

| Complexity | 514 | PubChem[1] |

Experimental Properties of Rosmarinic Acid

| Property | Value | Source |

| Physical Description | Crystalline solid, Red-orange powder | HMDB, LookChem[2][4] |

| Melting Point | 171-175 °C | LookChem[4] |

| Solubility | Slightly soluble in water. Soluble in ethanol, DMSO, or dimethylformamide to approximately 25 mg/mL. | Cayman Chemical[4][6] |

| Density | 1.547 g/cm³ | LookChem[4] |

| pKa | 2.92 (first deprotonation) | Danaf et al.[7] |

Experimental Protocols

Ultrasound-Assisted Extraction of Rosmarinic Acid from Rosmarinus officinalis

This protocol is based on a method optimized for high extraction efficiency using an ionic liquid solvent.

Materials and Equipment:

-

Dried Rosmarinus officinalis leaves, powdered

-

1-octyl-3-methylimidazolium bromide ([C8mim]Br)

-

Ultrasonic bath

-

Filtration apparatus

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Soaking: Mix the powdered rosemary leaves with [C8mim]Br at a solid-to-liquid ratio of 1:20 (g/mL). Allow the mixture to soak for 2 hours at room temperature.[3]

-

Ultrasonication: Place the mixture in an ultrasonic bath and sonicate for 30 minutes at a power of 220 W.[3]

-

Separation: After sonication, separate the liquid extract from the solid plant material by filtration.

-

Solvent Recovery: Recover the ionic liquid and concentrate the extract using a rotary evaporator.

-

Purification (Optional): The crude extract can be further purified using column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) to isolate rosmarinic acid.

-

Analysis: Quantify the yield of rosmarinic acid in the extract using a validated HPLC method.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of two solvents is typically used:

-

Solvent A: Water with 0.1% formic acid (or another acidifier)

-

Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid

-

-

A typical gradient might run from 10% B to 70% B over 30 minutes.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure rosmarinic acid standard in the mobile phase or a suitable solvent (e.g., methanol). Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

-

Detection Wavelength: ~330 nm (the λmax for rosmarinic acid)

-

-

Quantification: Identify the rosmarinic acid peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration based on the peak area and the standard calibration curve.

Biosynthesis Pathway of this compound

Rosmarinic acid biosynthesis involves enzymes from the phenylpropanoid and tyrosine-derived pathways.[2] A key step is the transfer of a caffeoyl group from caffeoyl-CoA to 3,4-dihydroxyphenyllactic acid, a reaction catalyzed by this compound synthase.[2]

Caption: Biosynthesis pathway of this compound from precursors.

References

- 1. This compound | C18H15O8- | CID 5315614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rosmarinic acid - Wikipedia [en.wikipedia.org]

- 3. A Comprehensive Review of Rosmarinic Acid: From Phytochemistry to Pharmacology and Its New Insight [mdpi.com]

- 4. Rosmarinic Acid | C18H16O8 | CID 5281792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-rosmarinate | C18H15O8- | CID 25245604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for Rosmarinic acid (HMDB0003572) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

The intricate biosynthetic pathway of rosmarinic acid in plants: A technical guide for researchers

An in-depth exploration of the enzymatic reactions, regulatory mechanisms, and experimental analysis of rosmarinic acid biosynthesis, tailored for researchers, scientists, and drug development professionals.

Rosmarinic acid (RA), a naturally occurring phenolic compound, has garnered significant attention within the scientific community due to its wide array of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Found in numerous plant species, particularly within the Lamiaceae (mint) family, the biosynthesis of this valuable secondary metabolite involves a complex and fascinating interplay of enzymatic reactions. This technical guide provides a comprehensive overview of the rosmarinic acid biosynthesis pathway, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in the fields of plant biology, natural product chemistry, and drug discovery.

The Core Biosynthesis Pathway: A Two-Pronged Approach

The biosynthesis of rosmarinic acid is a testament to the metabolic ingenuity of plants, converging two distinct pathways originating from the amino acids L-phenylalanine and L-tyrosine.

1. The Phenylpropanoid Pathway (from L-Phenylalanine): This well-characterized pathway provides the caffeoyl-CoA moiety of rosmarinic acid.

-

Step 1: Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL).

-

Step 2: Cinnamate 4-Hydroxylase (C4H): Subsequently, trans-cinnamic acid is hydroxylated to p-coumaric acid by Cinnamate 4-Hydroxylase (C4H), a cytochrome P450-dependent monooxygenase.

-

Step 3: 4-Coumarate-CoA Ligase (4CL): The final step in this branch involves the activation of p-coumaric acid to its corresponding CoA thioester, 4-coumaroyl-CoA, a reaction catalyzed by 4-Coumarate-CoA Ligase (4CL).

2. The Tyrosine-Derived Pathway: This pathway furnishes the 3,4-dihydroxyphenyllactic acid portion of the rosmarinic acid molecule.

-

Step 1: Tyrosine Aminotransferase (TAT): L-tyrosine is converted to 4-hydroxyphenylpyruvic acid through the action of Tyrosine Aminotransferase (TAT).

-

Step 2: Hydroxyphenylpyruvate Reductase (HPPR): 4-hydroxyphenylpyruvic acid is then reduced to 4-hydroxyphenyllactic acid by Hydroxyphenylpyruvate Reductase (HPPR).

The Convergence: Esterification and Hydroxylation

The two pathways converge in the final steps to synthesize rosmarinic acid:

-

Rosmarinic Acid Synthase (RAS): The key esterification reaction is catalyzed by Rosmarinic Acid Synthase (RAS), which transfers the 4-coumaroyl group from 4-coumaroyl-CoA to 4-hydroxyphenyllactic acid, forming 4-coumaroyl-4'-hydroxyphenyllactate.

-

Cytochrome P450 Hydroxylases: Subsequent hydroxylation steps, often involving enzymes like CYP98A14, add hydroxyl groups to the aromatic rings of the intermediate to yield rosmarinic acid. The precise sequence and timing of these hydroxylations can vary between plant species.

Quantitative Data on Biosynthetic Enzymes and Products

For researchers aiming to manipulate or understand the efficiency of the rosmarinic acid pathway, quantitative data is paramount. The following tables summarize key kinetic parameters of the biosynthetic enzymes and the concentration of rosmarinic acid in various plant species and under different conditions.

| Enzyme | Plant Species | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg protein) | Reference |

| Cinnamate 4-hydroxylase (C4H) | Glycine max | trans-Cinnamic acid | 2.74 ± 0.18 | 56.38 ± 0.73 | [1][2] |

| Cinnamate 4-hydroxylase (C4H) | Glycine max | trans-Cinnamic acid | 6.438 ± 0.74 | 3.6 ± 0.15 | [1][2] |

| Cinnamate 4-hydroxylase (C4H) | Glycine max | trans-Cinnamic acid | 3.83 ± 0.44 | 0.13 | [1][2] |

| Cinnamate 4-hydroxylase (C4H) | Petroselinum crispum | trans-Cinnamic acid | 5 | Not Reported | [3] |

| Hydroxyphenylpyruvate Reductase (HPPR) | Asparagus racemosus | NADPH | 23 ± 4 | Not Reported | [4] |

Table 1: Kinetic Parameters of Key Enzymes in Rosmarinic Acid Biosynthesis.

| Plant Species | Tissue/Culture Type | Condition | Rosmarinic Acid Content (mg/g DW) | Reference |

| Salvia officinalis | Aerial parts | - | 39.3 | [5] |

| Melissa officinalis | Aerial parts | - | 36.5 | [5] |

| Mentha spicata | Aerial parts | - | 58.5 | [5][6] |

| Mentha aquatica | Dried leaves | 50°C for 5 hours | 11.73 | [7] |

| Salvia hispanica | Flowers | - | 1.49 | |

| Salvia hispanica | Sprouts | - | 1.34 | |

| Salvia hispanica | Seeds | - | 1.27 | |

| Hyptis pectinata | in vitro seedlings | Red light (20 days) | 0.16 | [8] |

| Hyptis pectinata | in vitro seedlings | 60 µM Salicylic Acid (20 days) | 7.40 | [8] |

| Ocimum basilicum | in vitro root cultures | Control | ~2.53 | [9] |

| Ocimum basilicum | in vitro root cultures | Methyl Jasmonate (1.0 mM) | 4.05 | [9] |

| Satureja khuzistanica | Cell suspension culture | Vanillin (0.074 mM) | 3294.23 (mg/L) | [10] |

| Satureja khuzistanica | Cell suspension culture | Methyl Jasmonate (0.05 mM) | 3036.04 (mg/L) | [10] |

| Salvia miltiorrhiza | Hairy roots | Yeast Extract (200 mg/L) | 74.1 | |

| Solenostemon scutellarioides | Whole plant culture | Methyl Jasmonate (50 µM) | ~1.7-fold increase | [11] |

| Solenostemon scutellarioides | Whole plant culture | Salicylic Acid (50 µM) | ~1.4-fold increase | [11] |

| Solenostemon scutellarioides | Whole plant culture | Yeast Extract (100 µg/ml) | ~1.5-fold increase | [11] |

Table 2: Rosmarinic Acid Content in Various Plant Species and under Different Conditions.

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments involved in studying the rosmarinic acid biosynthesis pathway.

Enzyme Extraction for Activity Assays

A general protocol for the extraction of enzymes involved in the rosmarinic acid biosynthesis pathway from plant tissues.

Materials:

-

Fresh or frozen plant tissue

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Extraction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, 1 mM EDTA, 1% PVPP)

-

Microcentrifuge tubes

-

Refrigerated centrifuge

Procedure:

-

Weigh a known amount of plant tissue (e.g., 0.5-1.0 g).

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the frozen powder to a pre-chilled microcentrifuge tube.

-

Add ice-cold extraction buffer (e.g., 2 mL per gram of tissue).

-

Vortex vigorously to resuspend the powder and incubate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the homogenate at approximately 14,000 x g for 20 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the crude enzyme extract, to a new pre-chilled tube.

-

Determine the protein concentration of the extract using a standard method such as the Bradford assay.

-

The enzyme extract is now ready for use in activity assays.

Cinnamate 4-Hydroxylase (C4H) Activity Assay

This spectrophotometric assay measures the conversion of cinnamic acid to p-coumaric acid.

Materials:

-

Crude enzyme extract

-

Assay Buffer: 50 mM Potassium phosphate (B84403) buffer, pH 7.0

-

NADPH solution (e.g., 10 mM)

-

trans-Cinnamic acid solution (e.g., 1 mM)

-

Spectrophotometer capable of measuring absorbance at 340 nm (for NADPH consumption) or an HPLC system for product detection.

Procedure:

-

Prepare a reaction mixture containing the assay buffer and enzyme extract in a cuvette.

-

Add trans-cinnamic acid to the mixture.

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Alternatively, the reaction can be stopped at specific time points (e.g., by adding acid) and the formation of p-coumaric acid can be quantified by HPLC.

4-Coumarate-CoA Ligase (4CL) Activity Assay

This continuous spectrophotometric assay monitors the formation of 4-coumaroyl-CoA.

Materials:

-

Crude enzyme extract

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, 5 mM MgCl₂

-

ATP solution (e.g., 50 mM)

-

Coenzyme A (CoA) solution (e.g., 5 mM)

-

p-Coumaric acid solution (e.g., 10 mM)

-

Spectrophotometer capable of measuring absorbance at 333 nm.

Procedure:

-

Prepare a master mix containing the assay buffer, ATP, and p-coumaric acid.

-

Add the enzyme extract to the master mix in a quartz cuvette.

-

Start the reaction by adding CoA.

-

Immediately monitor the increase in absorbance at 333 nm, which is characteristic of the formation of the 4-coumaroyl-CoA thioester.

-

Calculate the enzyme activity based on the initial rate of absorbance change.

HPLC Quantification of Rosmarinic Acid

A widely used method for the accurate quantification of rosmarinic acid in plant extracts.

Materials:

-

Dried and powdered plant material

-

Extraction solvent (e.g., 70% methanol in water)

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

Reversed-phase C18 column

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: Acetonitrile

-

Rosmarinic acid standard

Procedure:

-

Extraction: Extract a known weight of the powdered plant material with the extraction solvent (e.g., using sonication or maceration).

-

Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.

-

HPLC Analysis:

-

Inject a known volume of the filtered extract onto the HPLC system.

-

Use a gradient elution program with mobile phases A and B to separate the components. A typical gradient might start with a high percentage of A and gradually increase the percentage of B.

-

Set the detector wavelength to 330 nm for optimal detection of rosmarinic acid.

-

-

Quantification:

-

Prepare a calibration curve using different concentrations of the rosmarinic acid standard.

-

Identify the rosmarinic acid peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of rosmarinic acid in the sample by comparing its peak area to the calibration curve.

-

qRT-PCR for Gene Expression Analysis

A powerful technique to study the regulation of the rosmarinic acid biosynthesis pathway by quantifying the transcript levels of the encoding genes.

Materials:

-

Plant tissue

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR instrument

-

SYBR Green master mix

-

Gene-specific primers for PAL, C4H, 4CL, TAT, HPPR, RAS, and a reference gene (e.g., actin or ubiquitin).

Procedure:

-

RNA Extraction: Extract total RNA from the plant tissue using a suitable kit, following the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme.

-

qPCR:

-

Prepare a qPCR reaction mixture containing the cDNA template, SYBR Green master mix, and gene-specific forward and reverse primers.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

Analyze the amplification data to determine the cycle threshold (Ct) values for each gene.

-

-

Data Analysis:

-

Normalize the Ct values of the target genes to the Ct value of the reference gene.

-

Calculate the relative gene expression levels using a method such as the 2-ΔΔCt method.

-

This comprehensive guide provides a solid foundation for researchers delving into the fascinating world of rosmarinic acid biosynthesis. By combining a thorough understanding of the core pathway with robust experimental methodologies, scientists can continue to unravel the complexities of this important metabolic route and harness its potential for various applications.

References

- 1. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]

- 3. Regulation and Functional Expression of Cinnamate 4-Hydroxylase from Parsley - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. phcog.com [phcog.com]

- 7. cropj.com [cropj.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

natural sources of rosmarinic acid and rosmarinate

An In-depth Technical Guide to the Natural Sources of Rosmarinic Acid and Rosmarinate

Introduction

Rosmarinic acid (RA) is a naturally occurring polyphenolic compound first isolated and identified in 1958 from Rosmarinus officinalis (rosemary).[1][2] It is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1][3][4][5] Found in a wide array of plant species, RA is particularly abundant in the Lamiaceae (mint) and Boraginaceae (borage) families.[5][6][7][8] This compound has garnered significant attention from the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties.[1][4][5][9][10] This guide provides a comprehensive overview of the natural sources of rosmarinic acid, quantitative data on its concentration in various plants, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic and key signaling pathways.

Natural Sources of Rosmarinic Acid

Rosmarinic acid is widely distributed throughout the plant kingdom, having been identified in hornworts, ferns, and numerous angiosperm species.[2] However, it is most prominently found in the Lamiaceae and Boraginaceae families.[4][5][6][7][8]

Lamiaceae Family (Mint Family): This family is the most well-known source of rosmarinic acid. Many common culinary herbs belong to this family and are rich in RA.[2][11] Notable species include:

-

Mentha species (Mints), such as Mentha spicata (Spearmint) and Mentha piperita (Peppermint)[2][13]

-

Perilla frutescens (Perilla)[3]

-

Prunella vulgaris[1]

Boraginaceae Family (Borage Family): Several species within this family are also known to accumulate significant amounts of rosmarinic acid.[6][7][14]

Other Plant Families: Rosmarinic acid has also been found in species belonging to other families, such as the Apiaceae.[1][4]

Quantitative Data on Rosmarinic Acid Content

The concentration of rosmarinic acid can vary significantly between different plant species and even within the same species due to factors like growing conditions, harvest time, and the part of the plant being analyzed.[13] The following tables summarize the quantitative data on rosmarinic acid content from various studies.

| Plant Species (Lamiaceae) | Plant Part | Rosmarinic Acid Content (mg/g dry weight) | Reference |

| Mentha spicata | Aerial parts | 58.5 | [13] |

| Salvia officinalis | Aerial parts | 39.3 | [13][15] |

| Melissa officinalis | Aerial parts | 36.5 | [13][15] |

| Thymus citriodorous | Aerial parts | 31.5 | [15] |

| Perovskia artemisoides | Aerial parts | 31.3 | [15] |

| Origanum vulgare | Ethanolic extract | 12.40 | [16][17] |

| Rosmarinus officinalis | Aerial parts | 7.2 | [13][15] |

| Rosmarinus officinalis | Ethanolic extract | 1.33 | [16][17] |

| Plant Species (Boraginaceae & Salvia) | Plant Part | Rosmarinic Acid Content (mg/g dry weight) | Reference |

| Salvia glutinosa | Dried leaves | 47.3 | [18] |

| Salvia sclarea | Dried leaves | High concentration | [18] |

| Borago officinalis | Dried leaves | 15.0 | [18] |

| Salvia officinalis | Dried leaves | 15.0 (approx.) | [18] |

| Salvia aethiopis | Dried leaves | 13.3-47.3 (range) | [18] |

Experimental Protocols

Extraction of Rosmarinic Acid

Several methods have been developed for the extraction of rosmarinic acid from plant materials. The choice of method depends on factors such as the desired purity of the extract and the scale of the operation.

1. Solvent Extraction: This is a common method for extracting rosmarinic acid.[19][20]

-

Protocol:

-

Dried and ground plant material is macerated with a solvent. Commonly used solvents include ethanol, methanol, or aqueous mixtures of these alcohols.[20]

-

The mixture is typically stirred for a specified period (e.g., 24 hours) at room temperature.[21]

-

The solid residue is separated from the liquid extract by filtration.[20]

-

The process may be repeated multiple times to maximize the extraction yield.

-

The solvent is then removed from the extract, often under reduced pressure using a rotary evaporator.[22]

-

2. Hot Water Extraction:

-

Protocol:

-

Ground plant material is extracted with water at an elevated temperature (e.g., 80-100°C) for 30-60 minutes with stirring.[22]

-

The combined extracts are acidified to a pH of 2-2.5 with an acid like HCl.[22]

-

Precipitated by-products are removed by centrifugation or filtration.[22]

-

The acidified aqueous extract is then subjected to liquid-liquid extraction with an organic solvent such as diethyl ether or ethyl acetate (B1210297).[22][23]

-

3. Supercritical Fluid Extraction (SFE): This is a more modern technique that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.[19]

-

Advantages: SFE is known for producing high-quality extracts with high purity.[19]

4. Purification: Further purification of the crude extract can be achieved using chromatographic techniques.

-

Protocol:

-

The crude extract is dissolved in a suitable solvent and loaded onto a silica (B1680970) gel column.[23]

-

The column is then eluted with a solvent system, for example, ethyl acetate containing a small percentage of formic acid, to separate rosmarinic acid from other compounds.[23]

-

Quantification of Rosmarinic Acid

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of rosmarinic acid in plant extracts.[24][25][26]

-

HPLC Method:

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is used.[25]

-

Column: A reversed-phase C18 column is typically employed for the separation.

-

Mobile Phase: The mobile phase is usually a gradient or isocratic mixture of an acidified aqueous solution (e.g., with formic acid or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: Rosmarinic acid is detected by its UV absorbance, typically at a wavelength of around 330 nm.[24]

-

Quantification: The concentration of rosmarinic acid in a sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using known concentrations of a pure rosmarinic acid standard.[18]

-

Biosynthesis and Signaling Pathways

Biosynthesis of Rosmarinic Acid

The biosynthesis of rosmarinic acid is a nonlinear pathway that involves precursors from two separate metabolic routes originating from the amino acids L-phenylalanine and L-tyrosine.[1][27]

-

L-Phenylalanine Pathway: L-phenylalanine is converted in a series of steps to 4-coumaroyl-CoA. The enzymes involved are phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).[1]

-

L-Tyrosine Pathway: L-tyrosine is converted to 4-hydroxyphenyllactic acid through the action of tyrosine aminotransferase (TAT) and hydroxyphenylpyruvate reductase (HPPR).[1][27]

-

Final Step: Rosmarinic acid synthase (RAS), a key enzyme in this pathway, catalyzes the esterification of 4-coumaroyl-CoA and 3,4-dihydroxyphenyllactic acid to form rosmarinic acid.[1][2][6] A cytochrome P450 monooxygenase is also involved in the final conversion.[1]

Caption: Biosynthetic pathway of rosmarinic acid.

T-Cell Receptor (TCR) Signaling Inhibition by Rosmarinic Acid

Rosmarinic acid has been shown to inhibit T-cell activation by interfering with the T-cell receptor (TCR) signaling cascade. Specifically, it targets Ca2+-dependent pathways.[28] It achieves this by inhibiting the tyrosine phosphorylation of key signaling molecules, Itk (inducible T-cell kinase) and PLC-γ1 (phospholipase C-gamma 1).[28][29] This ultimately prevents the activation of the transcription factor NF-AT (nuclear factor of activated T-cells), which is crucial for the expression of inflammatory cytokines like IL-2.[28]

Caption: Inhibition of TCR signaling by rosmarinic acid.

Inhibition of LPS-Induced Inflammatory Signaling by Rosmarinic Acid

Rosmarinic acid can attenuate the inflammatory response induced by lipopolysaccharide (LPS) in vascular smooth muscle cells.[30] It does so by inhibiting the MAPK (mitogen-activated protein kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[30][31] Specifically, it reduces the phosphorylation of Erk1/2, JNK, and p38 MAPK, as well as the phosphorylation of IκBα, which prevents the nuclear translocation of NF-κB.[30] This leads to a decrease in the expression of pro-inflammatory mediators like TNF-α, IL-8, and iNOS.[30]

Caption: Inhibition of LPS-induced inflammation by rosmarinic acid.

Activation of Nrf2/ARE Signaling Pathway by Rosmarinic Acid

Rosmarinic acid has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[31][32] This activation can occur through the modulation of microRNAs, such as the inhibition of miR-25-3p, which in turn upregulates its target, SIRT6 (Sirtuin 6).[32] The activation of the Nrf2/ARE pathway leads to the expression of various antioxidant and cytoprotective genes.[32]

Caption: Activation of the Nrf2/ARE pathway by rosmarinic acid.

Conclusion

Rosmarinic acid is a valuable natural compound with a wide range of potential therapeutic applications. The Lamiaceae and Boraginaceae families are particularly rich sources of this phytochemical. The information provided in this guide on its natural distribution, quantification, extraction protocols, and mechanisms of action offers a solid foundation for researchers, scientists, and drug development professionals interested in harnessing the potential of rosmarinic acid. Further research into optimizing extraction and purification processes, as well as exploring its full spectrum of biological activities, will be crucial for its development as a therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Rosmarinic acid - Wikipedia [en.wikipedia.org]

- 3. Rosmarinic acid: modes of action, medicinal values and health benefits | Animal Health Research Reviews | Cambridge Core [cambridge.org]

- 4. A Comprehensive Review of Rosmarinic Acid: From Phytochemistry to Pharmacology and Its New Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rosmarinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Rosmarinic Acid as Bioactive Compound: Molecular and Physiological Aspects of Biosynthesis with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. growingwithherbs.com [growingwithherbs.com]

- 12. brainly.in [brainly.in]

- 13. Comparative study of rosmarinic acid content in some plants of Labiatae family - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. News - From Rosemary to Rosmarinic: Exploring the Source and Extraction Process [biowaynutrition.com]

- 20. The process of extracting rosmarinic acid from rosemary extract. [greenskybio.com]

- 21. researchgate.net [researchgate.net]

- 22. US4354035A - Process for isolating rosmarinic acid from plants - Google Patents [patents.google.com]

- 23. mdpi.com [mdpi.com]

- 24. phcogj.com [phcogj.com]

- 25. researchgate.net [researchgate.net]

- 26. Antioxidant Activity of Rosmarinic Acid Extracted and Purified from Mentha piperita - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Rosmarinic acid inhibits Ca2+-dependent pathways of T-cell antigen receptor-mediated signaling by inhibiting the PLC-gamma 1 and Itk activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Rosmarinic Acid Attenuates the Lipopolysaccharide-Provoked Inflammatory Response of Vascular Smooth Muscle Cell via Inhibition of MAPK/NF-κB Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Biomedical features and therapeutic potential of rosmarinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Rosmarinic Acid Activates the Nrf2/ARE Signaling Pathway via the miR-25-3p/SIRT6 Axis to Inhibit Vascular Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Rosmarinate: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosmarinate, the conjugate base of rosmarinic acid, is a naturally occurring polyphenolic compound found in numerous plant species, particularly within the Lamiaceae and Boraginaceae families.[1][2] Renowned for its significant antioxidant, anti-inflammatory, and neuroprotective properties, this compound has garnered substantial interest within the scientific and pharmaceutical communities.[3][4][5][6] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, details established experimental protocols for its study, and elucidates the key signaling pathways through which it exerts its biological effects. All quantitative data are presented in structured tables for ease of reference, and complex biological and experimental processes are visualized using detailed diagrams.

Physicochemical Properties

This compound, with the chemical formula C18H15O8-, is the major species of rosmarinic acid at a physiological pH of 7.3.[7] The physical and chemical characteristics of rosmarinic acid are crucial for its extraction, formulation, and pharmacokinetic profile.

| Property | Value | Source |

| IUPAC Name | (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid | [4] |

| Synonyms | This compound, Rosemary acid, Labiatic acid | [4][8][9][10][11] |

| Chemical Formula | C18H16O8 | [8][9][10][11][12] |

| Molecular Weight | 360.31 g/mol | [4][10][11][13] |

| Melting Point | 171-175 °C | [5][8][11][12][13][14][15][16][17][18][19] |

| Boiling Point | 694.7 °C (Predicted) | [5][8][9][17][18] |

| Solubility | Slightly soluble in water. Well soluble in most organic solvents, including ethanol (B145695), DMSO, and dimethylformamide. | [5][11][14][15][19] |

| pKa (Strongest Acidic) | 3.13 | [9] |

| Appearance | White to brown solid/powder | [5][8] |

Signaling Pathways

This compound exerts its therapeutic effects by modulating a variety of signaling pathways. Its antioxidant, anti-inflammatory, and neuroprotective actions are of particular interest for drug development.

Antioxidant Signaling Pathway

This compound's potent antioxidant activity is a cornerstone of its protective effects. It acts as a direct scavenger of free radicals and reactive oxygen species (ROS).[20] Furthermore, it upregulates endogenous antioxidant defense mechanisms, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][21][22][23]

Caption: this compound activates the Nrf2 pathway to reduce oxidative stress.

Anti-inflammatory Signaling Pathway

Chronic inflammation is a key factor in many diseases. This compound has been shown to possess significant anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[22][24][25][26]

Caption: this compound inhibits the TLR4/NF-κB pathway to reduce inflammation.

Neuroprotective Signaling Pathway

The neuroprotective effects of this compound are attributed to its ability to counteract oxidative stress and inflammation within the central nervous system.[3][27][28] It has shown promise in models of ischemic stroke and neurodegenerative diseases.[3][29] The PI3K/Akt pathway is one of the key mechanisms involved in its neuroprotective action.[27][29]

Caption: this compound promotes neuronal survival via the PI3K/Akt pathway.

Experimental Protocols

The following sections detail common methodologies for the extraction, purification, and analysis of this compound, as well as for the evaluation of its biological activities.

Extraction and Purification of Rosmarinic Acid

A common method for obtaining high-purity rosmarinic acid from plant material involves solvent extraction followed by chromatographic purification.[30][31][32][33]

Caption: A typical workflow for the extraction and purification of rosmarinic acid.

Methodology:

-

Extraction: Dried and powdered plant material is subjected to solvent extraction, often using a mixture of ethanol and water.[31] Other solvents like methanol (B129727) or n-butanol can also be employed.[23][32] Ultrasonic or reflux extraction methods can enhance efficiency.[34]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract is further purified using column chromatography, typically with a silica gel stationary phase.[30][32] A suitable mobile phase, such as a mixture of chloroform, ethyl acetate, and formic acid, is used to elute the compounds.[32] Fractions are collected and analyzed for the presence of rosmarinic acid.

-

Final Processing: Fractions containing high-purity rosmarinic acid are combined, and the solvent is evaporated. The final product may be further purified by recrystallization.[34]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard analytical technique for the identification and quantification of rosmarinic acid in extracts and purified samples.[32]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column is typically employed.[32]

-

Mobile Phase: A gradient elution is often used, with a mixture of an acidified aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: Rosmarinic acid is detected by its UV absorbance, typically at a wavelength of around 280 nm or 330 nm.

-

Quantification: A calibration curve is generated using a certified rosmarinic acid standard to quantify its concentration in the samples.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds like this compound.[32]

Methodology:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. This solution has a characteristic deep purple color.

-

Different concentrations of the test sample (this compound) are added to the DPPH solution.

-

The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 517 nm.

-

A decrease in absorbance indicates that the DPPH radical has been scavenged by the antioxidant.

-

The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the sample). Ascorbic acid is often used as a positive control.[30]

Conclusion

This compound is a multifaceted natural compound with a well-defined physicochemical profile and a broad spectrum of biological activities. Its potent antioxidant, anti-inflammatory, and neuroprotective effects, mediated through key signaling pathways such as Nrf2, NF-κB, and PI3K/Akt, make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. The experimental protocols outlined in this guide provide a solid foundation for the extraction, analysis, and functional characterization of this promising therapeutic agent. Further investigations into its clinical efficacy and safety are warranted to fully realize its potential in human health.

References

- 1. Biomedical features and therapeutic potential of rosmarinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rosmarinic Acid as Bioactive Compound: Molecular and Physiological Aspects of Biosynthesis with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of neuroprotective offerings by rosmarinic acid against neurodegenerative and other CNS pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rosmarinic Acid | C18H16O8 | CID 5281792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Rosmarinic acid CAS#: 20283-92-5 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C18H15O8- | CID 5315614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|lookchem [lookchem.com]

- 9. Human Metabolome Database: Showing metabocard for Rosmarinic acid (HMDB0003572) [hmdb.ca]

- 10. CAS 20283-92-5 | Rosmarinic acid [phytopurify.com]

- 11. Rosmarinic acid | 20283-92-5 [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. parchem.com [parchem.com]

- 14. Rosmarinic acid - Wikipedia [en.wikipedia.org]

- 15. Rosmarinic Acid | C18H16O8 | CID 5281792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 537-15-5 CAS MSDS (ROSMARINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. Page loading... [guidechem.com]

- 18. ROSMARINIC ACID | 537-15-5 [chemicalbook.com]

- 19. nmppdb.com.ng [nmppdb.com.ng]

- 20. researchgate.net [researchgate.net]

- 21. Rosmarinic acid exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rosmarinic acid exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 26. Frontiers | A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases [frontiersin.org]

- 27. Neuroprotection Comparison of Rosmarinic Acid and Carnosic Acid in Primary Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 28. iasp-pain.org [iasp-pain.org]

- 29. sjzsyj.com.cn [sjzsyj.com.cn]

- 30. mdpi.com [mdpi.com]

- 31. arjonline.org [arjonline.org]

- 32. Antioxidant Activity of Rosmarinic Acid Extracted and Purified from Mentha piperita - PMC [pmc.ncbi.nlm.nih.gov]

- 33. The process of extracting rosmarinic acid from rosemary extract. [greenskybio.com]

- 34. Study on the extraction and purification of rosmarinic acid from rosemary | Semantic Scholar [semanticscholar.org]

Rosmarinic Acid Derivatives: A Technical Guide to Their Natural Occurrence, Analysis, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmarinic acid (RA), an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, is a prominent secondary metabolite found throughout the plant kingdom, particularly within the Lamiaceae (mint) and Boraginaceae (borage) families.[1] First isolated from Rosmarinus officinalis (rosemary), this polyphenolic compound and its derivatives have garnered significant attention from the scientific community for their wide-ranging pharmacological activities.[2][3] These activities, including potent antioxidant, anti-inflammatory, antiviral, and neuroprotective properties, position rosmarinic acid derivatives as promising candidates for the development of novel therapeutics.[1][4][5]

This technical guide provides an in-depth overview of the natural occurrence of rosmarinic acid and its key derivatives, detailed experimental protocols for their extraction, quantification, and biological evaluation, and a visualization of the key signaling pathways they modulate. The information is tailored for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Natural Occurrence and Key Derivatives

Rosmarinic acid and its derivatives are biosynthesized from the amino acids L-phenylalanine and L-tyrosine.[1][6] The structural diversity of these compounds arises from variations in the esterification, glycosylation, and oligomerization of the core rosmarinic acid structure.[1]

Rosmarinic Acid

Rosmarinic acid is the most widespread of these derivatives and is found in numerous culinary herbs, including rosemary (Salvia rosmarinus), basil (Ocimum basilicum), lemon balm (Melissa officinalis), sage (Salvia officinalis), oregano (Origanum vulgare), and peppermint (Mentha x piperita).[3]

Salvianolic Acids

Salvianolic acids are predominantly found in the roots and rhizomes of Salvia species, most notably Salvia miltiorrhiza (Danshen), a cornerstone of traditional Chinese medicine.[1][7][8] Salvianolic acid B is one of the most abundant and biologically active of these derivatives.[1][8]

Lithospermic Acid

Lithospermic acid and its derivatives are characteristic of the Boraginaceae family, with significant concentrations found in plants of the Lithospermum genus, such as Lithospermum erythrorhizon.[4][7][9]

Other Derivatives

Other notable derivatives include melitric acids A and B, which are tridepsides of caffeic acid found in Melissa officinalis, and sagerenic acid, a dimer of rosmarinic acid found in Salvia officinalis.[1]

Quantitative Data on Natural Occurrence

The concentration of rosmarinic acid and its derivatives can vary significantly depending on the plant species, the part of the plant, growing conditions, and harvesting time. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Rosmarinic Acid in Various Plant Species

| Plant Species | Plant Part | Concentration | Reference |

| Rosmarinus officinalis | Leaves | 214.86 ± 0.60 µg/mL (in extract) | [10][11] |

| Melissa officinalis | Aerial Parts | 55.39% of total phenolic acids | [6] |

| Origanum vulgare | - | 12.40 mg/g | [12] |

| Salvia officinalis | Leaves | 1.0560 g% (May), 1.4270 g% (July), 1.3325 g% (September) | [13] |

| Isodon rugosus | - | 187.7 to 21.2 mg/g | [14] |

| Mentha piperita | - | 1.9 mg/mL (in extract) | [15] |

Table 2: Concentration of Salvianolic Acid B in Salvia miltiorrhiza Roots

| Condition | Concentration (% of Dry Weight) | Reference |

| Fresh Material | Minor amount | [1][16] |

| Dried at 130°C for 40 min | Maximal value | [1][16] |

| Hairy Root Culture (untreated) | 4.21% | [17] |

| Hairy Root Culture (MeJA treated) | 7.11% | [17] |

Table 3: Concentration of Lithospermic Acid B in Lithospermum erythrorhizon

| Culture Condition | Concentration (% of Dry Weight) | Reference |

| M-9 Production Medium | ~10% | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological evaluation of rosmarinic acid and its derivatives.

Extraction Protocols

3.1.1. Supercritical Fluid Extraction (SFE) of Rosmarinic Acid from Rosmarinus officinalis

-

Apparatus: Supercritical fluid extraction system.

-

Sample Preparation: Fresh rosemary leaves are dried at 50°C, ground, and sieved (≤500 μm).

-

Extraction Parameters:

-

Pressure: 355 bar

-

Temperature: 100°C

-

CO₂ Density: 0.72 g/mL

-

Extraction Time: 20 minutes (dynamic)

-

CO₂ Flow Rate: 4 mL/min

-

Co-solvent: Ethanol (B145695) (5-15% by weight) can be used to improve the solubility of rosmarinic acid.[18]

-

-

Analyte Collection: Analytes are concentrated on an ODS (octadecylsilane) trap and subsequently eluted with acetone.[19]

3.1.2. Maceration and Partitioning for Isolation of Salvianolic Acid B from Salvia miltiorrhiza

-

Initial Extraction: The dried and powdered roots of Salvia miltiorrhiza are extracted with an ethanol-water mixture (e.g., 70% ethanol).

-

Purification: High-speed counter-current chromatography is a highly effective method for the purification of salvianolic acid B from the crude extract.[2]

-

Alternative Purification: Polyamide column chromatography can also be used. The column is first eluted with water and 20-50% ethanol to remove impurities, followed by elution with 60-80% ethanol to collect salvianolic acid B.

Quantification Protocols

3.2.1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Rosmarinic Acid

-

Chromatographic System: A standard HPLC system equipped with a DAD detector.

-

Stationary Phase: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution can be used.

-

Isocratic: 0.1% formic acid in water and acetonitrile (B52724).[11]

-

Gradient: A common gradient involves solvent A (e.g., 0.2% acetic acid in water) and solvent B (methanol). A typical gradient could be: 0 min: 95% A + 5% B; 40 min: 30% A + 70% B; 60 min: 95% A + 5% B.[6]

-

-

Flow Rate: 0.5 - 1.0 mL/min.[11]

-

Detection Wavelength: 330 nm for rosmarinic acid.[11]

-

Quantification: Based on a calibration curve generated from a certified rosmarinic acid standard.

3.2.2. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Multiple Derivatives

-

System: UPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A suitable UPLC C18 column.

-

Mobile Phase: A gradient of water (often with a small percentage of formic acid for better ionization) and a solvent like acetonitrile or methanol (B129727).

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for these phenolic acids.

-

Quantification: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of each compound, based on specific precursor-to-product ion transitions.

Biological Activity Assays

3.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.[14]

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compound (rosmarinic acid derivative) and a standard antioxidant (e.g., Trolox or ascorbic acid).

-

In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.

-

Incubate the mixture in the dark at room temperature for 30 minutes.[14]

-

Measure the absorbance at approximately 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from the dose-response curve.

-

3.3.2. Cell-Based Assay for Anti-inflammatory Activity (Inhibition of NF-κB)

-

Cell Line: A suitable cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

-

Principle: Many inflammatory stimuli activate the NF-κB signaling pathway. This assay measures the ability of a compound to inhibit this activation.

-

General Procedure:

-

Culture the cells to an appropriate confluency.

-

Pre-treat the cells with various concentrations of the salvianolic acid or other derivative for a specified time (e.g., 1-2 hours).

-

Induce an inflammatory response by adding a stimulant such as lipopolysaccharide (LPS).

-

After incubation, lyse the cells and prepare nuclear and cytoplasmic extracts.

-

Assess NF-κB activation by:

-

Western Blot: Measure the phosphorylation of key signaling proteins like p65 and the degradation of IκB in the cytoplasm.[20]

-

Immunofluorescence: Visualize the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[20]

-

Reporter Gene Assay: Use a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.

-

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways modulated by rosmarinic acid and a general experimental workflow.

Caption: Biosynthesis of Rosmarinic Acid and Salvianolic Acid B.

Caption: General Workflow for Extraction, Analysis, and Bioassay.

Caption: Inhibition of the NF-κB Signaling Pathway by Rosmarinic Acid.

Caption: Activation of the Nrf2 Signaling Pathway by Rosmarinic Acid.

Conclusion

Rosmarinic acid and its derivatives represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their widespread occurrence in common plants, coupled with their potent biological activities, makes them attractive candidates for further research and development in the pharmaceutical and nutraceutical industries. This guide has provided a comprehensive overview of their natural distribution, methodologies for their study, and insights into their mechanisms of action. A thorough understanding of these aspects is crucial for the successful translation of these promising natural products into effective therapeutic agents. The detailed protocols and pathway diagrams presented herein are intended to serve as a valuable resource for scientists and researchers in this exciting field.

References

- 1. Production of Salvianolic Acid B in Roots of Salvia miltiorrhiza (Danshen) During the Post-Harvest Drying Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparative isolation and purification of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Supercritical Fluid Extraction as A Technique to Obtain Essential Oil from Rosmarinus Officinalis L. – Oriental Journal of Chemistry [orientjchem.org]

- 4. Regulation of lithospermic acid B and shikonin production in Lithospermum erythrorhizon cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RP-HPLC/MS/MS Analysis of the Phenolic Compounds, Antioxidant and Antimicrobial Activities of Salvia L. Species | MDPI [mdpi.com]

- 6. HPLC–DAD Analysis, Antimicrobial and Antioxidant Properties of Aromatic Herb Melissa officinalis L., Aerial Parts Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lithospermum erythrorhizon cell cultures: Present and future aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Active ingredients in Lithospermum erythrorhizon extract. [greenskybio.com]

- 10. phcogj.com [phcogj.com]

- 11. phcogj.com [phcogj.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 15. Antioxidant Activity of Rosmarinic Acid Extracted and Purified from Mentha piperita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. db.cngb.org [db.cngb.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Supercritical fluid extraction of natural antioxidants from rosemary: comparison with liquid solvent sonication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Rosmarinic acid promotes cartilage regeneration through Sox9 induction via NF-κB pathway inhibition in mouse osteoarthritis progression - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Rosmarinic Acid and Rosmarinate for Researchers and Drug Development Professionals

An In-depth Examination of the Core Chemical, Physical, and Biological Distinctions

This technical guide provides a comprehensive overview of the fundamental differences between rosmarinic acid and its conjugate base, rosmarinate. Tailored for researchers, scientists, and professionals in drug development, this document delves into their distinct chemical properties, outlines key experimental protocols, and explores the implications of their differences in biological systems and therapeutic applications.

The Core Distinction: An Acid-Base Relationship

Rosmarinic acid (RA) is a naturally occurring polyphenolic compound, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1] The key difference between rosmarinic acid and this compound lies in their acid-base chemistry. This compound is the conjugate base of rosmarinic acid.[2] This means that rosmarinic acid possesses a carboxylic acid group (-COOH) which can donate a proton, while this compound is the resulting deprotonated form with a carboxylate group (-COO⁻).

This seemingly simple chemical variance has profound implications for their physical, chemical, and biological properties, influencing everything from solubility and stability to biological activity and bioavailability. The equilibrium between the acidic and basic forms is dependent on the pH of the surrounding environment.

Caption: Acid-base equilibrium between rosmarinic acid and this compound.

Comparative Physicochemical Properties

The protonation state of the carboxylic acid group significantly impacts the physicochemical properties of the molecule. While extensive quantitative data for this compound salts is not as readily available as for rosmarinic acid, the general trends and some specific data points are summarized below.

| Property | Rosmarinic Acid | This compound (e.g., Sodium this compound) | Significance for Research and Drug Development |

| Molecular Formula | C₁₈H₁₆O₈[1] | C₁₈H₁₅O₈⁻ (anion)[2] | The presence of the ionizable proton in the acid form is the key differentiator. |

| Molecular Weight | ~360.31 g/mol [1] | ~382.29 g/mol (for sodium salt) | Important for molar concentration calculations in experimental setups. |

| pKa | ~3.7 | Not applicable | Indicates that at physiological pH (~7.4), the majority will exist as this compound. |

| Solubility in Water | Slightly soluble to sparingly soluble.[3] | Highly soluble.[4] | Crucial for formulation development; this compound is preferred for aqueous-based formulations. |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and DMF.[5] | Generally less soluble in non-polar organic solvents. | Important for extraction, purification, and formulation in non-aqueous systems. |

| Stability | Less stable in alkaline solutions.[6] | More stable in neutral to alkaline aqueous solutions. | Affects storage conditions and formulation strategies. |

| Bioavailability | Limited by low water solubility and metabolism.[7] | Potentially higher due to increased solubility, though subject to in vivo conversion. | A critical factor in determining the therapeutic efficacy of orally administered formulations. |

Experimental Protocols

Extraction of Rosmarinic Acid from Rosmarinus officinalis

This protocol outlines a common method for the extraction of rosmarinic acid from rosemary leaves.

References

- 1. benchchem.com [benchchem.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Rosmarinic acid - Wikipedia [en.wikipedia.org]

- 4. A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rosmarinic Acid | C18H16O8 | CID 5281792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stability of Rosmarinic Acid in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioavailability and nutrikinetics of rosemary tea phenolic compounds in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Degradation of Rosmarinate

For Researchers, Scientists, and Drug Development Professionals

Rosmarinic acid, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, is a naturally occurring polyphenol with significant therapeutic potential. Its efficacy and safety are intrinsically linked to its chemical stability. This technical guide provides a comprehensive overview of the stability of rosmarinate under various conditions and details its principal degradation pathways. The information presented herein is critical for the formulation, storage, and effective application of this compound-based products.

Chemical Stability of this compound

The stability of this compound is influenced by several environmental factors, including pH, temperature, light, and the presence of enzymes. Understanding these factors is paramount for preserving its biological activity.

Effect of pH

The pH of the surrounding medium plays a crucial role in the stability of this compound. It is significantly less stable in acidic conditions compared to neutral or slightly alkaline environments.

-

Acidic Conditions (pH 2.5): A significant decrease in this compound stability (≥50%) is observed in acidic mediums.[[“]][2][3][4][5] This instability is primarily due to the hydrolysis of the ester bond.

-

Neutral to Slightly Alkaline Conditions (pH 7.5): this compound is almost completely stable at a pH of 7.5.[[“]][2] The temperature of 37°C in a slightly alkaline medium does not significantly affect its stability.[[“]][2][3][4][5]

Thermal Stability

Temperature is a critical factor in the degradation of this compound, with higher temperatures accelerating its breakdown. The choice of solvent also significantly impacts its thermal stability.

-

Temperature Effects: Degradation of this compound increases with rising temperature.[6][7][8] It is recommended that the temperature should not exceed 60°C during extraction, separation, and preparation processes to maintain its integrity.[9]

-

Solvent Effects: this compound is most stable in methanol (B129727), followed by 70% ethanol (B145695), and is most unstable in water.[9] When heated for 4 hours, the residual rates of rosmarinic acid in water and 70% ethanol decrease significantly, while remaining unchanged in methanol.[9]

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of this compound, primarily through isomerization.

-

Isomerization: trans-Rosmarinic acid can readily isomerize to its cis-form when dissolved in protic solvents like ethanol and methanol and exposed to daylight.[10] This photo-isomerization is a primary degradation pathway under light exposure.[10]

-

Solid-State Stability: In its solid state, trans-rosmarinic acid is stable for up to three months under various light and temperature conditions.[10]

Enzymatic Degradation

In biological systems, this compound can be metabolized by various enzymes, particularly those from the gut microflora.

-

Hydrolysis: Enzymes such as chlorogenate esterase can hydrolyze rosmarinic acid into caffeic acid and 3,4-dihydroxyphenyllactic acid.[[“]] Probiotic bacteria like Lactobacillus johnsonii can also achieve complete hydrolysis.[[“]][2]

-

Gastrointestinal Stability: While pure rosmarinic acid shows some stability, its stability is significantly lower in plant extracts during in vitro digestion, suggesting a matrix effect.[[“]][2][3] It is almost completely degraded after the intestinal digestion phase when present in aqueous plant extracts.[2]

Degradation Pathways of this compound

The degradation of this compound proceeds through several chemical reactions, leading to a variety of breakdown products. The primary degradation pathways are hydrolysis, oxidation, and isomerization.

Hydrolysis

Hydrolysis of the ester linkage in rosmarinic acid is a major degradation pathway, particularly in acidic or enzymatic conditions. This reaction cleaves the molecule into its constituent parts.

Figure 1. Hydrolytic degradation of this compound.

Oxidation

The catechol moieties in this compound are susceptible to oxidation, leading to the formation of quinone derivatives. This process can be initiated by oxidizing agents or in the presence of transition metals.

-

Quinone Formation: Oxidation of this compound can produce unstable quinone derivatives on either the caffeoyl or the 3,4-dihydroxyphenyllactic acid moiety.

-

Prooxidant Activity: In the presence of transition metals like iron and copper, rosmarinic acid can act as a prooxidant, generating reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide.

References

- 1. consensus.app [consensus.app]

- 2. Rosmarinic acid down‐regulates NO and PGE 2 expression via MAPK pathway in rat chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Rosmarinic acid elicits neuroprotection in ischemic stroke via Nrf2 and heme oxygenase 1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rosmarinic acid down-regulates NO and PGE2 expression via MAPK pathway in rat chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. Antidepressant-like effect of caffeic acid: Involvement of the cellular signaling pathways | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

The Discovery and Historical Research of Rosmarinic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosmarinic acid (RA), a naturally occurring phenolic compound, has garnered significant scientific interest since its discovery. Initially isolated from Rosmarinus officinalis (rosemary), its presence has been identified in a wide array of plant species, particularly within the Lamiaceae family. Historically valued in traditional medicine, modern research has elucidated the multifaceted pharmacological properties of rosmarinic acid, including its potent antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of the discovery of rosmarinic acid, its biosynthesis, and the historical progression of research into its therapeutic potential. It details key experimental protocols for its extraction, purification, and quantification, and presents quantitative data on its biological activities. Furthermore, this paper visualizes the core signaling pathways through which rosmarinic acid exerts its effects, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Historical Context

Rosmarinic acid was first isolated and characterized in 1958 by Italian scientists Scarpati and Oriente from rosemary (Rosmarinus officinalis L.), from which it derives its name.[1][2] This discovery marked the beginning of over six decades of research into this intriguing molecule.[1] Chemically, rosmarinic acid is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1][2] Following its initial discovery, rosmarinic acid has been identified in more than 160 plant species across various families, including Boraginaceae and Apiaceae, with a particular abundance in the Lamiaceae family.[3]

Biosynthesis of Rosmarinic Acid

The biosynthesis of rosmarinic acid is a complex process that involves two distinct pathways originating from the aromatic amino acids L-phenylalanine and L-tyrosine.[1][4]

-

L-Phenylalanine Pathway : This pathway begins with the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated to form 4-coumaric acid. Subsequently, 4-coumaric acid is activated to its corresponding CoA-ester, 4-coumaroyl-CoA.[1]

-

L-Tyrosine Pathway : Independently, L-tyrosine is converted to 4-hydroxyphenylpyruvic acid and then to 4-hydroxyphenyllactic acid.[1]

The final step involves the esterification of 4-coumaroyl-CoA with 3,4-dihydroxyphenyllactic acid (derived from the tyrosine pathway), a reaction catalyzed by the key enzyme rosmarinic acid synthase (RAS) .[1][2] A subsequent hydroxylation step on the 4-coumaroyl moiety is catalyzed by a cytochrome P450-dependent monooxygenase.[1]

Experimental Protocols

Extraction and Isolation of Rosmarinic Acid

A common method for the extraction and isolation of rosmarinic acid from plant material involves solvent extraction followed by chromatographic purification.

Protocol: Solvent Extraction and Initial Purification

-

Preparation of Plant Material: Dried and powdered plant leaves (e.g., Mentha piperita) are defatted with n-hexane using a Soxhlet extractor for 24 hours.[5]

-

Extraction: The defatted plant material is then extracted with 90% methanol (B129727) (1:10 w/v) under reflux for 45 minutes.[5]

-

Filtration and Concentration: The resulting extract is filtered, and the solvent is evaporated using a rotary evaporator to yield a crude extract.[5]

-

Liquid-Liquid Extraction (for further purification): The crude extract can be dissolved in acidified water (pH 2) and then subjected to triple extraction with an equal volume of ethyl acetate (B1210297) to partition the rosmarinic acid into the organic phase.[6]

Purification by Column Chromatography

Protocol: Silica (B1680970) Gel Column Chromatography

-

Stationary Phase: A glass column is packed with silica gel 60 (60-200 mesh) as the stationary phase.[5]

-

Sample Loading: The crude extract (1 g) is dissolved in a minimal amount of methanol (10 mL) and loaded onto the column.[5]

-

Elution: The column is eluted with a solvent system of chloroform:ethyl acetate:formic acid (5:4:1, v/v/v) at a flow rate of 1.5 mL/min.[5] Alternatively, an isocratic elution with ethyl acetate containing 1.5% formic acid can be used.[6]

-

Fraction Collection: Fractions are collected (e.g., every 10 mL) and monitored by Thin Layer Chromatography (TLC) to identify those containing pure rosmarinic acid.[5]

Quantification by High-Performance Liquid Chromatography (HPLC)

Protocol: HPLC-UV Analysis

-

Chromatographic System: An HPLC system equipped with a C18 column (e.g., 3.9 x 300 mm, 5 µm particle size) and a UV detector is used.[5]

-

Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (B52724) (Solvent A) and 0.1% formic acid in water (Solvent B).[7] A typical gradient might be: 0-30 min, 12% A; 30-45 min, 20% A; 45-60 min, 30% A.[7]

-

Flow Rate: The flow rate is typically set to 1.0 mL/min.[5][7]

-

Detection: Rosmarinic acid is detected by UV absorbance at 330 nm.[7][8]

-

Quantification: The concentration of rosmarinic acid in a sample is determined by comparing its peak area to a calibration curve generated from standard solutions of known concentrations.[7][9]

Quantitative Data on Biological Activities

The biological effects of rosmarinic acid have been quantified in numerous studies. The following tables summarize some of these findings.

Table 1: Rosmarinic Acid Content in Various Plant Species

| Plant Species | Family | Part Used | Rosmarinic Acid Content (mg/g dry weight) | Reference |

| Salvia glutinosa | Lamiaceae | Leaves | 47.3 | [9] |